- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,

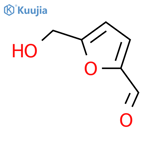

Cas no 13529-17-4 (5-Formylfuran-2-carboxylic Acid)

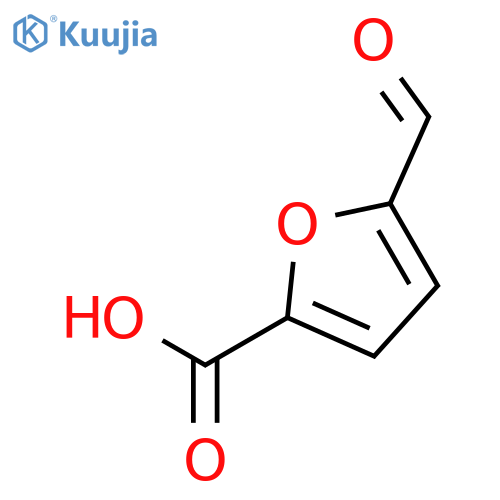

13529-17-4 structure

商品名:5-Formylfuran-2-carboxylic Acid

5-Formylfuran-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Formylfuran-2-carboxylic acid

- 5-Formyl-2-Furoic Acid

- 5-Formyl-2-furancarboxylic Acid

- 2-Furancarboxylic acid,5-formyl-

- Furfural-5-carboxylic Acid

- AURORA KA-6756

- 5-Carboxyfurfural

- 5-Carboxyfurfuraldehyde

- 5-Formyl-2-furancarboxyliAcid

- 5-Formyl-2-furanacarboxylic acid

- 5-FORMYL-FURAN-2-CARBOXYLIC ACID

- 5-FORMYL-2-FURANOCARBOXYLIC ACID

- 2-Furancarboxylic acid, 5-formyl-

- 2-carboxy-5-formylfuran

- dehydromucic acid semialdehyde

- 2-formyl-5-furancarboxylic acid

- 5-formyl furan-2-carboxyic acid

- 5-formyl furan-2-carboxylic acid

- CHEBI:84206

- A806914

- SCHEMBL86396

- YSCK0062

- AKOS005141673

- MFCD00020924

- FT-0620432

- SB60897

- C20449

- Z1201617369

- 5-formyl-2-furan carboxylic acid

- Q27157578

- 5-Formyl-2-furoic acid, AldrichCPR

- DTXSID30383151

- F0338

- SHNRXUWGUKDPMA-UHFFFAOYSA-N

- CS-W005879

- 5-Formylfuran-2-CarboxylicAcid

- 5-formyl 2-furan carboxylic acid

- SY050542

- DS-16148

- EN300-97839

- J-006676

- O11442

- 13529-17-4

- 5-formyl-2-furancarboxylate

- DTXCID00334175

- STL556389

- BBL102586

- 5-Formylfuran-2-carboxylic Acid

-

- MDL: MFCD00020924

- インチ: 1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)

- InChIKey: SHNRXUWGUKDPMA-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])=O)=C([H])C([H])=C1C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 140.010959g/mol

- ひょうめんでんか: 0

- XLogP3: 0.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 2

- どういたいしつりょう: 140.010959g/mol

- 単一同位体質量: 140.010959g/mol

- 水素結合トポロジー分子極性表面積: 67.5Ų

- 重原子数: 10

- 複雑さ: 154

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.453

- ゆうかいてん: 206.0 to 212.0 deg-C

- ふってん: 356.9℃ at 760 mmHg

- フラッシュポイント: 124.1±15.9 °C

- PSA: 67.51000

- LogP: 0.79030

- ようかいせい: 未確定

5-Formylfuran-2-carboxylic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36-36/38

- セキュリティの説明: S24/25

- RTECS番号:LK8646000

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

5-Formylfuran-2-carboxylic Acid 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

5-Formylfuran-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR177-1g |

5-Formylfuran-2-carboxylic Acid |

13529-17-4 | 98% | 1g |

¥316.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D544860-1g |

5-FORMYL-2-FURANCARBOXYLIC ACID |

13529-17-4 | 97% | 1g |

$340 | 2024-06-05 | |

| eNovation Chemicals LLC | D544860-5g |

5-FORMYL-2-FURANCARBOXYLIC ACID |

13529-17-4 | 97% | 5g |

$1200 | 2024-06-05 | |

| Chemenu | CM195948-1g |

5-Formyl-2-furoic acid |

13529-17-4 | 98% | 1g |

$122 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063544-5g |

5-Formylfuran-2-carboxylic acid |

13529-17-4 | 98% | 5g |

¥456.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063544-10g |

5-Formylfuran-2-carboxylic acid |

13529-17-4 | 98% | 10g |

¥932.00 | 2023-11-21 | |

| OTAVAchemicals | 1888489-250MG |

5-formylfuran-2-carboxylic acid |

13529-17-4 | 95% | 250MG |

$173 | 2023-06-25 | |

| Ambeed | A141726-250mg |

5-Formylfuran-2-carboxylic acid |

13529-17-4 | 98% | 250mg |

$7.0 | 2025-02-20 | |

| Ambeed | A141726-10g |

5-Formylfuran-2-carboxylic acid |

13529-17-4 | 98% | 10g |

$95.0 | 2025-02-20 | |

| Ambeed | A141726-25g |

5-Formylfuran-2-carboxylic acid |

13529-17-4 | 98% | 25g |

$218.0 | 2025-02-20 |

5-Formylfuran-2-carboxylic Acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Platinum , Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 240 min, 20 bar, 120 °C

リファレンス

5-Formylfuran-2-carboxylic Acid Raw materials

5-Formylfuran-2-carboxylic Acid Preparation Products

5-Formylfuran-2-carboxylic Acid 関連文献

-

Li-Ke Ren,Hua-Qing Yang,Chang-Wei Hu Catal. Sci. Technol. 2016 6 3776

-

Guangxia Piao,Sun Hee Yoon,Hyun Gil Cha,Dong Suk Han,Hyunwoong Park J. Mater. Chem. A 2022 10 24006

-

Oliver R. Schade,Kai F. Kalz,Dominik Neukum,Wolfgang Kleist,Jan-Dierk Grunwaldt Green Chem. 2018 20 3530

-

Hengzhou Liu,Ting-Han Lee,Yifu Chen,Eric W. Cochran,Wenzhen Li Green Chem. 2021 23 5056

-

Xiaotong H. Chadderdon,David J. Chadderdon,Toni Pfennig,Brent H. Shanks,Wenzhen Li Green Chem. 2019 21 6210

13529-17-4 (5-Formylfuran-2-carboxylic Acid) 関連製品

- 6338-41-6(5-Hydroxymethyl-2-furancarboxylic acid)

- 1917-60-8(5-(Methoxymethyl)furan-2-carboxylic acid)

- 3238-40-2(2,5-Furandicarboxylic acid)

- 26447-28-9(Furancarboxylic acid)

- 67-47-0(5-Hydroxymethylfurfural)

- 623-17-6(Furfuryl acetate)

- 614-99-3(Ethyl 2-furoate)

- 1917-15-3(5-Methylfuran-2-carboxylic acid)

- 88-14-2(2-Furoic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13529-17-4)5-FORMYL-2-FURANCARBOXYLIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:13529-17-4)5-Formylfuran-2-carboxylic Acid

清らかである:99%/99%

はかる:100g/25g

価格 ($):784.0/196.0